molecular formula C10H10F3N3 B13226468 2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine

2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine

Cat. No.: B13226468
M. Wt: 229.20 g/mol
InChI Key: RUYMDUXOQDIWLZ-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolo[2,3-B]pyridine core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine typically involves the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through various cyclization reactions, often starting from substituted pyridines and involving reagents such as trifluoromethyl iodide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Attachment of the Ethanamine Side Chain: This step usually involves the reaction of the pyrrolo[2,3-B]pyridine intermediate with an appropriate ethylamine derivative under conditions that facilitate the formation of the desired ethanamine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure but with a chlorine atom instead of the pyrrolo[2,3-B]pyridine core.

    2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: Contains a thioether linkage instead of the ethanamine side chain.

Uniqueness

2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is unique due to its specific combination of the trifluoromethyl group and the pyrrolo[2,3-B]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10F3N3

Molecular Weight

229.20 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanamine

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)7-3-8-6(1-2-14)4-15-9(8)16-5-7/h3-5H,1-2,14H2,(H,15,16)

InChI Key

RUYMDUXOQDIWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)C(F)(F)F

Origin of Product

United States

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